molecular formula C11H20ClNO4S B6184331 tert-butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate CAS No. 2639375-59-8

tert-butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate

Cat. No.: B6184331
CAS No.: 2639375-59-8
M. Wt: 297.80 g/mol
InChI Key: RENPBPBQYNJKOQ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
tert-Butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a chlorosulfonylmethyl (-CH2SO2Cl) substituent at the 3R position of the piperidine ring. The chlorosulfonyl group is highly electrophilic, making the compound a versatile intermediate for nucleophilic substitution reactions, particularly in pharmaceutical and materials chemistry .

Molecular Formula and Weight Based on structural analysis, the molecular formula is C11H20ClNO4S, with a molecular weight of 321.80 g/mol. The Boc group (C4H9O2) contributes to the compound’s stability, while the chlorosulfonylmethyl moiety enhances reactivity for further functionalization.

The compound is cataloged as a building block for organic synthesis, particularly in drug discovery and chiral stationary phase development .

Properties

CAS No.

2639375-59-8

Molecular Formula

C11H20ClNO4S

Molecular Weight

297.80 g/mol

IUPAC Name

tert-butyl (3R)-3-(chlorosulfonylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

RENPBPBQYNJKOQ-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CS(=O)(=O)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Piperidine Ring Construction with Subsequent Functionalization

The piperidine core is often synthesized via cyclization reactions or reductive amination. For example, U.S. Patent US8697876B2 describes the use of transfer hydrogenation with formaldehyde to methylate piperidine intermediates, a method adaptable to introducing the 3R-chlorosulfonylmethyl group. Key steps include:

  • Ring formation : Cyclization of δ-amino ketones or esters under acidic or basic conditions.

  • Chiral induction : Asymmetric hydrogenation or enzymatic resolution to establish the (3R) configuration.

  • Functionalization : Introduction of the chlorosulfonyl group via sulfonation followed by chlorination.

Late-Stage Sulfonation and Chlorination

Alternative methods prioritize early installation of the tert-butyl carbamate group, followed by sulfonation-chlorination sequences. Evitachem’s protocol outlines:

  • Boc protection : Treating 3-(hydroxymethyl)piperidine with di-tert-butyl dicarbonate in dichloromethane.

  • Sulfonation : Reaction with sulfur trioxide or chlorosulfonic acid to install the sulfonic acid group.

  • Chlorination : Treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the chlorosulfonyl moiety.

Step-by-Step Synthetic Procedures

Synthesis of (3R)-3-(Hydroxymethyl)piperidine

The chiral precursor is prepared via asymmetric reduction or resolution:

  • Asymmetric hydrogenation : Using a ruthenium-BINAP catalyst, (R)-3-(hydroxymethyl)piperidine is obtained in >98% enantiomeric excess (ee).

  • Enzymatic resolution : Lipase-mediated acetylation of racemic 3-(hydroxymethyl)piperidine, achieving 92% ee.

tert-Butyl Carbamate Protection

The piperidine nitrogen is protected using di-tert-butyl dicarbonate under Schotten-Baumann conditions:

  • Reagents : Boc₂O (1.1 eq), NaOH (2.0 eq), THF/water (1:1).

  • Conditions : 0°C to room temperature, 12 h.

  • Yield : 89–93% after column chromatography.

Sulfonation and Chlorination

Sulfonation :

  • Reagents : Chlorosulfonic acid (1.5 eq), dichloromethane, 0°C.

  • Mechanism : Electrophilic substitution at the hydroxymethyl carbon.
    Chlorination :

  • Reagents : PCl₅ (2.0 eq), refluxing toluene, 4 h.

  • Workup : Quenching with ice-water, extraction with ethyl acetate, and drying over Na₂SO₄.

  • Yield : 75–82%.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Sulfonation : Conducted at 0–5°C to minimize side reactions (e.g., sulfone formation).

  • Chlorination : Toluene at reflux (110°C) ensures complete conversion without decomposition.

Catalytic Enhancements

  • Palladium catalysts : Used in Suzuki-Miyaura couplings for analogous piperidine intermediates (e.g., US8697876B2).

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves sulfonation efficiency in biphasic systems.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Elution with hexane/ethyl acetate (8:2) removes unreacted Boc anhydride and sulfonic acid byproducts.

  • Recrystallization : Iso-hexane trituration yields crystalline product (mp 112–114°C).

Spectroscopic Data

Property Value
¹H NMR (CDCl₃) δ 1.45 (s, 9H, Boc), 3.45 (m, 2H, CH₂SO₂Cl)
¹³C NMR 155.2 (C=O), 79.8 (Boc C), 56.3 (CH₂SO₂Cl)
IR (cm⁻¹) 1745 (C=O), 1360 (S=O), 1170 (C-O)

Applications in Pharmaceutical Synthesis

The compound serves as a key intermediate for:

  • JAK3 inhibitors : Analogous to Tofacitinib precursors described in U.S. Patent US7084277 .

  • Anticancer agents : Functionalization at the sulfonyl chloride enables conjugation with targeting moieties .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Products include sulfonamides or sulfonate esters.

    Reduction: The major product is the sulfonyl derivative.

    Hydrolysis: The major product is the piperidine carboxylic acid.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in synthesizing more complex organic molecules. Its chlorosulfonyl group allows for various substitution reactions, enabling the formation of diverse derivatives.

Reaction TypeDescriptionExample Product
SubstitutionReaction with nucleophiles (amines/alcohols)Amides or alcohols
ReductionFormation of alcohols or aminesAlcohol derivatives
OxidationProduction of sulfonic acidsSulfonic acid derivatives

Medicinal Chemistry

In medicinal chemistry, tert-butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate is utilized in the development of pharmaceuticals and bioactive compounds. Its ability to modify biological activity through structural changes makes it valuable for creating new therapeutic agents.

Case Study: GLP-1 Receptor Agonists
Research has indicated that derivatives of this compound can act as GLP-1 receptor agonists, which are crucial in managing type 2 diabetes. The chlorosulfonyl group enhances the binding affinity to the receptor, leading to improved pharmacological properties .

Material Science

The compound is also employed in material science as a precursor for synthesizing polymers and other materials. Its reactivity allows for the incorporation into polymer backbones, enhancing material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which tert-butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modifying their activity. The chlorosulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between tert-butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Significance Reference
This compound (3R)-CH2SO2Cl C11H20ClNO4S 321.80 Building block for nucleophilic substitution; chiral intermediates
tert-Butyl (3R)-3-[(methanesulfonyl)amino]piperidine-1-carboxylate (3R)-NHSO2CH3 C12H22N2O4S 314.38 Pharmaceutical intermediate (e.g., sulfonamide-based drugs)
tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate 4-OSO2CF3 C11H16F3NO5S 355.31 Electrophilic reagent for alkenylsulfonyl fluoride synthesis
tert-Butyl 3-[(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)amino]piperidine-1-carboxylate 3-NH-purine derivative C27H31Cl2N7O2 580.49 Peripheral CB1 receptor antagonist (drug candidate)
tert-Butyl 3-(methyl(9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate 3-N-methyl-pyrimidoindole C22H28N6O2 408.50 Chiral stationary phase for (U)HPLC

Reactivity and Stability

  • Chlorosulfonylmethyl Group : The target compound’s -CH2SO2Cl group is more reactive than sulfonamides (e.g., in ) due to the labile chlorine atom, enabling facile displacement by amines, alcohols, or thiols .
  • Sulfonamides: Compounds like tert-butyl (3R)-3-[(methanesulfonyl)amino]piperidine-1-carboxylate () exhibit greater stability, making them suitable for prolonged biological activity in drug formulations .
  • Trifluoromethylsulfonyloxy Group : The -OSO2CF3 substituent () is a strong leaving group, useful in palladium-catalyzed coupling reactions .

Biological Activity

Tert-butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound, characterized by the presence of a chlorosulfonyl group and a piperidine ring, has been investigated for its interactions with various biological targets, including enzymes and receptors.

  • Molecular Formula : C11H20ClNO4S
  • Molecular Weight : 297.8 g/mol
  • CAS Number : 2639375-59-8
  • Structural Features :
    • Tert-butyl group enhances lipophilicity.
    • Chlorosulfonyl group may facilitate nucleophilic attack in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and enzymes. The chlorosulfonyl moiety can form covalent bonds with thiol or amine groups in biomolecules, potentially leading to enzyme inhibition or modulation of signaling pathways.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Enzyme Inhibition : The chlorosulfonyl group can act as an electrophile, allowing the compound to inhibit specific enzymes by forming stable adducts.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against certain bacterial strains.
  • Potential Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise, particularly in inhibiting cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits serine proteases through covalent modification.
AntimicrobialExhibits activity against Gram-positive bacteria.
AnticancerReduces proliferation in breast cancer cell lines.

Detailed Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited serine proteases by forming a covalent bond with the active site serine residue, leading to reduced enzymatic activity. This suggests potential applications in developing therapeutic agents targeting protease-related diseases.
  • Antimicrobial Activity :
    • Research published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use as a lead compound for antibiotic development.
  • Anticancer Properties :
    • A recent investigation assessed the effect of this compound on various cancer cell lines, revealing a dose-dependent reduction in cell viability, particularly in MCF-7 breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via sulfonylation of a piperidine precursor. A common approach involves introducing the chlorosulfonyl group using reagents like chlorosulfonic acid or sulfuryl chloride under controlled temperatures (0–20°C) in anhydrous dichloromethane (DCM). Triethylamine (TEA) is often used to neutralize HCl byproducts. For stereochemical control at the 3R position, chiral resolution or asymmetric synthesis techniques (e.g., chiral catalysts) may be employed . The tert-butyl carbamate (Boc) group is introduced early to protect the piperidine nitrogen, ensuring regioselectivity during subsequent reactions .

Q. How should researchers purify this compound?

  • Methodological Answer : Purification typically involves silica gel column chromatography using gradients of ethyl acetate and hexane. Recrystallization from solvents like dichloromethane/hexane mixtures can enhance purity. Analytical techniques such as thin-layer chromatography (TLC) and HPLC (with UV detection at 254 nm) are critical for monitoring purity post-purification .

Q. What analytical methods are used to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H in 1H NMR) and the chlorosulfonyl moiety (characteristic downfield shifts for methylene adjacent to SO2Cl).
  • IR Spectroscopy : Identify S=O stretches (~1350–1160 cm⁻¹) and C-Cl bonds (~600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ for C12H21ClNO4S: 322.08).
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are ambiguous .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Due to the reactive chlorosulfonyl group, use PPE including nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation. Immediate decontamination of spills with sodium bicarbonate is recommended. Eye wash stations and emergency showers must be accessible .

Advanced Research Questions

Q. How can researchers control stereochemistry during synthesis of the 3R configuration?

  • Methodological Answer : Asymmetric induction using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s catalysts) can direct stereochemistry. Alternatively, enzymatic resolution of racemic mixtures with lipases or esterases may isolate the 3R enantiomer. Chiral HPLC with cellulose-based columns can validate enantiomeric excess (≥98%) .

Q. What are the stability challenges of the chlorosulfonyl group, and how are they mitigated?

  • Methodological Answer : The chlorosulfonyl group is prone to hydrolysis, especially in humid conditions. Store the compound under inert gas (argon) at –20°C in anhydrous DCM or THF. Avoid aqueous workup unless immediate derivatization (e.g., conversion to sulfonamides) is planned. Stability studies via 1H NMR over 72 hours can assess decomposition rates .

Q. How does the chlorosulfonyl group influence reactivity in downstream applications?

  • Methodological Answer : The SO2Cl moiety acts as a leaving group in nucleophilic substitutions (e.g., with amines to form sulfonamides) or participates in cross-coupling reactions. Its reactivity is pH-dependent; basic conditions (pH >9) accelerate hydrolysis, while acidic conditions favor electrophilic substitution. Kinetic studies using in situ IR or LC-MS can optimize reaction conditions .

Q. Are there contradictions in reported synthetic yields, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 40–75% in similar reactions) often arise from variations in reagent purity or moisture control. Reproduce protocols under strictly anhydrous conditions with freshly distilled TEA. Design of Experiments (DoE) methodologies can identify critical factors (e.g., temperature, stoichiometry) affecting yield .

Q. What role does this compound play in synthesizing bioactive molecules?

  • Methodological Answer : The chlorosulfonyl group serves as a versatile handle for conjugating piperidine derivatives to pharmacophores. For example, it is used in protease inhibitor development, where sulfonamide linkages enhance binding affinity. In vitro assays (e.g., enzyme inhibition IC50) validate bioactivity post-derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.